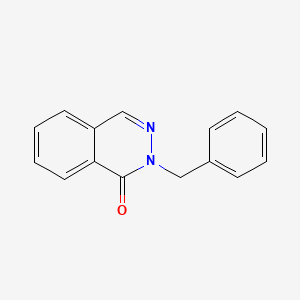

2-Benzyl-1-phthalazinone

Description

Properties

IUPAC Name |

2-benzylphthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-14-9-5-4-8-13(14)10-16-17(15)11-12-6-2-1-3-7-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZBEMQOBGYHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Executive Summary: Structural Identity & Significance

Technical Profile: 2-Benzyl-1-phthalazinone [1]

2-Benzyl-1-phthalazinone (also known as N-benzylphthalazinone or 2-benzylphthalazin-1(2H)-one) is the N-alkylated derivative of the parent heterocycle phthalazin-1(2H)-one.[1] It is distinct from its constitutional isomer, 4-benzyl-1(2H)-phthalazinone (CAS 32003-14-8), which serves as the core scaffold for PARP inhibitors like Olaparib.[1]

While the 4-benzyl isomer is synthesized via ring closure of 2-phenacetylbenzoic acid, 2-benzyl-1-phthalazinone is typically generated via direct alkylation of the phthalazinone lactam.[1] Understanding the regioselectivity between N-alkylation (forming the 2-benzyl product) and O-alkylation (forming the 1-benzyloxy product) is critical for researchers utilizing this scaffold in medicinal chemistry or ligand design.[1]

Physicochemical Characterization

The following data defines the core molecular identity of 2-benzyl-1-phthalazinone.

| Property | Value | Notes |

| Chemical Name | 2-benzylphthalazin-1(2H)-one | IUPAC Nomenclature |

| Molecular Formula | C₁₅H₁₂N₂O | Identical to 4-benzyl isomer |

| Molecular Weight | 236.27 g/mol | Average Mass |

| Exact Mass | 236.09496 | Monoisotopic |

| Core Scaffold | Phthalazin-1(2H)-one | Bicyclic hydrazine lactam |

| Substitution | N-2 Benzyl group | Regioisomer of O-benzyl ether |

| Physical State | White to off-white crystalline solid | Melting point typically 110–120°C |

Synthetic Pathways & Regioselectivity (The "Why")

The synthesis of 2-benzyl-1-phthalazinone is a classic case study in ambident nucleophile alkylation .[1] The parent compound, phthalazin-1(2H)-one, exists in a tautomeric equilibrium between the lactam (NH-keto) and lactim (OH-enol) forms.[1]

Mechanism of Regioselectivity

Under basic conditions (e.g., K₂CO₃/Acetone or DMF), the deprotonated phthalazinone anion can react at either the Nitrogen (N-2) or the Oxygen.

-

Kinetic/Thermodynamic Control: The N-alkylation is generally favored due to the higher nucleophilicity of the nitrogen atom in the amide-like resonance structure and the thermodynamic stability of the resulting carbonyl system (amide bond strength).

-

Hard-Soft Acid-Base (HSAB) Theory: The nitrogen center acts as a softer nucleophile compared to the harder oxygen anion, preferring reaction with the soft benzyl electrophile.

Synthesis Workflow

The following diagram illustrates the divergent pathways and the conditions favoring the N-benzyl product.

Figure 1: Divergent alkylation pathways of phthalazinone. Standard basic alkylation strongly favors the N-2 benzyl derivative.[1]

Analytical Validation: A Self-Validating System (The "How")

In synthetic workflows, distinguishing the N-benzyl product from the O-benzyl impurity (1-benzyloxyphthalazine) is critical.[1] The following protocols provide a self-validating logic gate to confirm structural integrity.

Protocol 1: NMR Discrimination Logic

The chemical shift of the benzylic methylene (-CH₂-) protons is the definitive diagnostic marker.[1]

-

Step 1: Dissolve ~5 mg of the isolated solid in CDCl₃.

-

Step 2: Acquire a standard ¹H NMR spectrum.[1]

-

Step 3: Analyze the region between 5.0 and 6.0 ppm.[1]

| Signal Location (δ) | Structural Assignment | Interpretation |

| 5.30 – 5.40 ppm | N-CH₂-Ph | Confirmed 2-Benzyl-1-phthalazinone. The amide nitrogen exerts a shielding effect relative to oxygen.[1] |

| 5.60 – 5.70 ppm | O-CH₂-Ph | Impurity/Isomer. The electronegative oxygen deshields the methylene protons, shifting them downfield.[1] |

Protocol 2: IR Spectroscopy Validation

The presence of the carbonyl functionality is a binary "Yes/No" validation.

-

2-Benzyl-1-phthalazinone (Lactam): Exhibits a strong C=O stretching vibration at 1650–1670 cm⁻¹ .[1]

-

1-Benzyloxyphthalazine (Lactim Ether): Lacks the carbonyl band; shows C=N and C-O stretches instead.[1]

Applications in Drug Discovery

While the 4-benzyl isomer is the famous scaffold for PARP inhibitors (e.g., Olaparib), the 2-benzyl isomer holds specific utility in parallel medicinal chemistry campaigns:

-

Fragment-Based Drug Design (FBDD): Used as a rigid, hydrophobic core to probe "side pockets" in enzyme active sites where the 4-position is not the primary binding determinant.[1]

-

Isosteric Replacement: The N-benzyl group serves as a bioisostere for N-benzylamides in peptide mimetics.[1]

-

Metal Coordination: The phthalazinone nitrogen (N-3) and oxygen can act as bidentate ligands.[1] The 2-benzyl group modulates the solubility and steric environment of these metal complexes, which are explored for cytotoxic properties.

References

-

Regioselective Alkylation of Phthalazinones

-

Phthalazinone Scaffolds in Oncology

-

Comparative Isomer Data (4-Benzyl Analog)

Sources

The Phthalazinone Renaissance: From Chemical Scaffold to Precision Oncology

A Technical Guide on the History, Discovery, and Synthesis of N-Substituted Phthalazinones

Executive Summary

The N-substituted phthalazin-1(2H)-one scaffold represents a triumph of rational drug design. Once a mere curiosity of heterocyclic chemistry, this moiety has evolved into the pharmacophore backbone of the most potent Poly (ADP-ribose) polymerase (PARP) inhibitors in clinical use today, including Olaparib and Talazoparib. This guide dissects the transition of phthalazinones from early dye-intermediate chemistry to their role as "synthetic lethality" agents in BRCA-mutated cancers. We provide a rigorous analysis of synthetic methodologies, addressing the critical regioselectivity challenges (N- vs. O-alkylation) that define the success of scaling this chemistry.

The Chemical Genesis: Structure and Tautomerism

The core structure, 2H-phthalazin-1-one , is a bicyclic pyridazine derivative. Its chemical behavior is defined by a critical lactam-lactim tautomerism, which dictates its reactivity profile during functionalization.

-

Lactam Form (Preferred): The N-H (2H) tautomer is thermodynamically favored in the solid state and most polar solvents. This is the bioactive conformer for PARP inhibition.

-

Lactim Form: The O-H enol form exists in equilibrium but is less stable.

Significance for Researchers: When designing N-substituted analogs, the nucleophilicity of the Nitrogen (N-2) versus the Oxygen (O-exocyclic) is the primary synthetic challenge. While N-alkylation is generally preferred under thermodynamic control, kinetic conditions or "hard" electrophiles can lead to unwanted O-alkylation byproducts (phthalazin-1-yl ethers), which are typically pharmacologically inert in this context.

The Pharmacological Pivot: The PARP Revolution

The history of phthalazinones bifurcates into two eras: the "General Bioactivity" era (vasodilators, anti-inflammatories) and the "Targeted Oncology" era.

The Mechanism: NAD+ Mimicry and Synthetic Lethality

The N-substituted phthalazinone moiety serves as a mimetic of the nicotinamide pharmacophore found in NAD+ (Nicotinamide Adenine Dinucleotide).

-

Binding: The phthalazinone carbonyl oxygen forms critical hydrogen bonds with the Ser-904 and Gly-863 residues in the catalytic pocket of PARP-1.

-

Trapping: Unlike simple catalytic inhibitors, N-substituted phthalazinones (specifically Olaparib) induce "PARP Trapping." They lock the PARP enzyme onto damaged DNA, creating a toxic lesion that stalls replication forks.[1]

-

Lethality: In cells with defective Homologous Recombination repair (e.g., BRCA1/2 mutations), this stalling is fatal—a concept known as synthetic lethality.

Visualization: The PARP Inhibition Pathway

The following diagram illustrates the mechanistic cascade triggered by the phthalazinone scaffold.

Figure 1: The mechanism of action for phthalazinone-based PARP inhibitors, highlighting the critical "Trapping" event.

Synthetic Architectures: From Classic to Modern

The synthesis of N-substituted phthalazinones has evolved to meet the demands of high-throughput screening (HTS) and process chemistry.

Method A: The Classic Cyclocondensation (The "Gabriel" Descendant)

-

Concept: Reaction of phthalic anhydride (or phthalide) with substituted hydrazines.[2]

-

Pros: One-pot, scalable, inexpensive starting materials.

-

Cons: If using hydrazine hydrate first (to make the unsubstituted parent), subsequent alkylation often yields mixtures of N- and O-alkylated products.

-

Causality: Using a pre-substituted hydrazine (R-NH-NH2) bypasses the regioselectivity issue entirely, forcing the formation of the N-substituted product.

Method B: Metal-Catalyzed Cross-Coupling (The Modern Route)

-

Concept: Palladium or Copper-catalyzed N-arylation of the pre-formed phthalazinone core.

-

Pros: Allows for the introduction of complex aryl groups that are not available as hydrazine precursors.

-

Key Insight: The use of specific ligands (e.g., Xantphos) and bases (Cs2CO3) can almost exclusively favor N-arylation over O-arylation due to the "soft-soft" interaction preference under catalytic conditions.

Experimental Protocols

The following protocols represent self-validating systems. The success of Protocol 2 is dependent on the purity of the product from Protocol 1.

Protocol 1: Synthesis of the Core Scaffold (4-benzyl-2H-phthalazin-1-one)

This is the precursor for Olaparib-like analogs.

-

Reagents: 2-carboxybenzaldehyde (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve 2-carboxybenzaldehyde in ethanol (5 mL/mmol).

-

Add hydrazine hydrate dropwise at 0°C (Exothermic reaction).

-

Reflux for 3 hours. The solution will turn from clear to a suspension as the product precipitates.

-

Validation Point: Upon cooling to room temperature, a heavy white precipitate must form. If not, concentrate the solvent.

-

Filter and wash with cold ethanol.

-

-

Yield: Typically >85%.

-

Identity: 1H NMR should show a singlet around 12.5 ppm (N-H), confirming the lactam form.

Protocol 2: Regioselective N-Alkylation (The Critical Step)

Addressing the N- vs O-alkylation competition.

-

Reagents: 4-benzyl-2H-phthalazin-1-one (1.0 eq), Alkyl Halide (1.1 eq), K2CO3 (2.0 eq), DMF (Dry).

-

Procedure:

-

Suspend the phthalazinone and K2CO3 in DMF. Stir for 30 mins at RT to generate the anion.

-

Mechanistic Note: K2CO3 is preferred over NaH for scale-up; while NaH is faster, it increases the risk of O-alkylation due to the "naked" anion effect. K+ provides a tighter ion pair, favoring N-attack.

-

Add Alkyl Halide dropwise. Heat to 60°C for 4-6 hours.

-

Quench: Pour into ice water. The N-alkylated product usually precipitates; the O-alkylated byproduct (if any) often remains in the supernatant or is an oil.

-

-

Purification: Recrystallization from EtOAc/Hexane.

Visualization: Synthetic Decision Tree

Comparison of routes to N-substituted phthalazinones.

Figure 2: Synthetic workflow comparing direct cyclization (Route A) vs. post-synthetic functionalization (Route B).

Comparative Data: Structure-Activity Relationship (SAR)

The evolution from early inhibitors to Olaparib relied on optimizing the N-substituent for solubility and metabolic stability.

| Compound Generation | N-Substituent (R) | IC50 (PARP-1) | Key Limitation/Advantage |

| Early Generation | -H (Unsubstituted) | > 10 µM | Poor potency; rapid clearance. |

| Mid-Generation | -Methyl / -Ethyl | ~ 1 µM | Improved solubility; lack of specific binding interactions. |

| Olaparib (Lynparza) | -Cyclopropylcarbonyl-piperazine | ~ 5 nM | Breakthrough: The piperazine tail mimics the ribose sugar of NAD+, locking the enzyme. |

| Talazoparib | -Triazole-linked aryl | ~ 0.5 nM | Super-trapper: Higher potency but increased toxicity profile. |

Data aggregated from multiple medicinal chemistry campaigns [1, 2].

References

-

Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591.

-

Eldehna, W. M., et al. (2015).[2][3] Design, synthesis and in vitro antitumor activity of novel N-substituted-4-phenyl/benzylphthalazin-1-ones. European Journal of Medicinal Chemistry, 89, 549-560.[3]

-

FDA Label - Lynparza (Olaparib). (2014). Clinical Pharmacology and Mechanism of Action.[1][4] U.S. Food and Drug Administration.[4]

-

Vila, N., et al. (2015).[5] Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. Molecules, 20(9).

Sources

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Efficient Synthesis Protocols for 2-Benzyl-1-phthalazinone

Executive Summary

This application note details two robust protocols for the synthesis of 2-benzylphthalazin-1(2H)-one , a critical pharmacophore in the development of PARP inhibitors (e.g., Olaparib analogues) and antihistamines (e.g., Azelastine).[1]

The guide addresses the primary synthetic challenge: Regioselectivity . The phthalazinone core exhibits lactam-lactim tautomerism, leading to competition between N-alkylation (desired) and O-alkylation (undesired).[1]

-

Protocol A (Direct Cyclization): A high-fidelity, "bottom-up" approach using 2-formylbenzoic acid and benzylhydrazine.[1] This method guarantees N-selectivity by structural design.[1]

-

Protocol B (Catalytic N-Alkylation): A cost-effective, scalable route starting from phthalazinone and benzyl halides, optimized with specific base/solvent systems to maximize the N-alkylated product (>95% regioselectivity).[1]

Retrosynthetic Analysis & Strategy

To design the most efficient route, we must analyze the bond disconnections. The target molecule can be assembled via two primary pathways:[2]

-

Path A (C-N Bond Formation via Cyclization): Forming the heterocycle around the nitrogen substituent.

-

Path B (N-C Bond Formation via Alkylation): Attaching the benzyl group to the pre-formed heterocycle.

Figure 1: Retrosynthetic disconnection showing the two primary routes. Path A offers superior selectivity, while Path B offers lower raw material costs.[1]

Protocol A: Direct Cyclization (The "Bottom-Up" Approach)

Best for: High purity requirements, medicinal chemistry scale (mg to g), avoiding isomer separation.[1]

Mechanistic Insight

This reaction relies on the condensation of a hydrazine derivative with a γ-keto acid (or pseudo-acid).[1] 2-Formylbenzoic acid exists in equilibrium with its lactol form (3-hydroxyphthalide).[1][3] Benzylhydrazine acts as a bis-nucleophile.[1] The terminal nitrogen (-NH2) is more nucleophilic and attacks the aldehyde/lactol carbon first, forming a hydrazone intermediate which then rapidly cyclizes with the carboxylic acid to form the amide bond. Because the benzyl group is already attached to the specific nitrogen, O-alkylation is impossible.

Materials[3][4]

-

2-Formylbenzoic acid (2-Carboxybenzaldehyde): 1.0 eq (15.0 g)[1]

-

Benzylhydrazine dihydrochloride: 1.1 eq (21.5 g)[1]

-

Sodium Acetate (anhydrous): 2.2 eq (18.0 g) - Essential to free the hydrazine base.[1]

-

Ethanol (95% or absolute): 150 mL

-

Acetic Acid (glacial): 5 mL (Catalytic/Solvent modifier)

Step-by-Step Procedure

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Benzylhydrazine dihydrochloride (21.5 g) in Ethanol (100 mL).

-

Neutralization: Add Sodium Acetate (18.0 g) to the suspension. Stir at room temperature for 15 minutes. The mixture will become a milky white suspension (NaCl precipitation).[1]

-

Addition: Add 2-Formylbenzoic acid (15.0 g) and the remaining Ethanol (50 mL) along with Acetic Acid (5 mL).

-

Reaction: Heat the mixture to reflux (approx. 78-80 °C).

-

Observation: The solution typically clears as it heats, then a precipitate may begin to form after 30-60 minutes.

-

Duration: Reflux for 3–5 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1).[1]

-

-

Work-up:

-

Cool the reaction mixture to room temperature, then chill in an ice bath (0–5 °C) for 1 hour to maximize precipitation.

-

Filter the white crystalline solid.

-

Wash the filter cake with cold water (2 x 50 mL) to remove sodium salts and excess acetate.

-

Wash with cold ethanol (1 x 20 mL).[1]

-

-

Purification: Recrystallize from hot Ethanol or an Ethanol/Water (9:1) mixture.

-

Drying: Dry in a vacuum oven at 50 °C for 6 hours.

Expected Yield: 85–92% Appearance: White needles or crystalline powder.

Protocol B: Regioselective N-Alkylation (The "Scalable" Approach)

Best for: Large scale (kg), cost reduction, utilizing cheap phthalazinone starting material.[1]

The Regioselectivity Challenge

Phthalazin-1(2H)-one is an ambident nucleophile.[1] Under basic conditions, the anion can react at the Nitrogen (N-2) or the Oxygen (O-1).[1]

-

Kinetic Control: N-alkylation is generally favored in polar aprotic solvents.[1]

-

Thermodynamic Control: O-alkylation produces the aromatic phthalazine ether, which is stable but less desired here.

-

Solution: Use of a "soft" base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone) favors the N-alkylation via the amide resonance form.[1]

Materials[3][4]

-

Phthalazin-1(2H)-one: 1.0 eq (14.6 g)[1]

-

Benzyl Bromide: 1.1 eq (13.0 mL) - Warning: Lachrymator.[1]

-

Potassium Carbonate (K₂CO₃, anhydrous): 2.0 eq (27.6 g)[1]

-

Potassium Iodide (KI): 0.1 eq (1.6 g) - Finkelstein catalyst to accelerate reaction.[1]

-

Solvent: DMF (Dimethylformamide) or Acetone.[1]

-

Note: DMF gives faster rates; Acetone is easier to remove but slower. Protocol below uses DMF.

-

Step-by-Step Procedure

-

Deprotonation: In a 250 mL 3-neck flask, dissolve Phthalazin-1(2H)-one (14.6 g) in DMF (60 mL). Add K₂CO₃ (27.6 g) and KI (1.6 g).[1]

-

Activation: Stir the heterogeneous mixture at 60 °C for 30 minutes. This ensures formation of the potassium salt.

-

Alkylation: Add Benzyl Bromide (13.0 mL) dropwise over 10 minutes via an addition funnel.

-

Exotherm: Mild exotherm may occur; maintain temp at 60–70 °C.

-

-

Completion: Stir at 70 °C for 2–3 hours.

-

Quench & Isolation:

-

Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring.

-

The product will precipitate immediately as a white/off-white solid.

-

Stir for 30 minutes to ensure all DMF is washed out of the solid.

-

-

Filtration: Filter the solid and wash copiously with water (3 x 100 mL).

-

Purification (Crucial Step):

-

The crude solid may contain trace O-alkylated byproduct.

-

Recrystallize from Isopropanol or Toluene/Heptane . The N-alkyl isomer is significantly less soluble and crystallizes out, while the O-isomer remains in the mother liquor.

-

Expected Yield: 75–85% Regioselectivity: >95:5 (N:O) before recrystallization; >99:1 after.[1]

Comparative Analysis of Methods

| Feature | Protocol A (Cyclization) | Protocol B (Alkylation) |

| Atom Economy | High | Moderate (Loss of HBr) |

| Regioselectivity | 100% (Intrinsic) | ~95% (Condition dependent) |

| Reagent Cost | Higher (Benzylhydrazine) | Lower (Benzyl bromide) |

| Reaction Time | 3–5 Hours | 2–3 Hours |

| Scalability | Good | Excellent |

| Key Risk | Hydrazine toxicity | Lachrymator (BnBr) & O-alkylation |

Analytical Validation (QC)

To confirm the identity and purity of your synthesized 2-benzyl-1-phthalazinone, compare your data against these standard values.

NMR Characterization

The diagnostic signal distinguishing N-alkylation from O-alkylation is the chemical shift of the benzylic methylene (-CH₂-) and the Carbonyl carbon.

-

¹H NMR (400 MHz, CDCl₃):

-

¹H NMR (DMSO-d₆):

-

δ 5.38 (s, 2H, N-CH₂-Ph)[1]

-

-

¹³C NMR (100 MHz, CDCl₃):

Melting Point

-

Literature Value: 103–105 °C (for 2-benzyl isomer).[1]

-

Note: Do not confuse with 4-benzyl-1-phthalazinone (isomer), which melts at 115–116 °C.[1]

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Low Yield (Protocol A) | Incomplete hydrazine liberation | Ensure Sodium Acetate is added before the aldehyde. If using hydrazine hydrate + benzyl chloride in situ, ensure pH is neutral/slightly acidic for cyclization. |

| O-Alkylation observed (Protocol B) | Solvent too non-polar or base too strong | Switch to DMF (polar aprotic).[1] Avoid NaH if selectivity is poor; stick to K₂CO₃. |

| Sticky/Oily Product | Residual DMF or impurities | Recrystallize from Isopropanol. If oil persists, triturace with cold Diethyl Ether or Hexane to induce crystallization. |

| Yellow Coloration | Oxidation of hydrazine or phenols | Recrystallize with a pinch of activated charcoal. Perform reactions under Nitrogen atmosphere. |

References

-

Regioselective Synthesis of Phthalazinones

-

Mechanistic Insight on 2-Formylbenzoic Acid Reactions

-

Green Chemistry Approaches (Ultrasonication)

- Title: Synthesis of Fluorinated 2-Benzylphthalazin-1(2H)

-

Source: Thieme Connect (Synlett/Synthesis).[1]

- Relevance: Validates the N-alkylation protocol and offers a green altern

-

Medicinal Chemistry Application (PARP/S1P Lyase)

Sources

- 1. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101735041B - Preparation method of 2-carboxybenzaldehyde - Google Patents [patents.google.com]

- 3. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. bulletin.zu.edu.ly [bulletin.zu.edu.ly]

- 6. researchgate.net [researchgate.net]

Application Note: Precision N-Alkylation Protocols for 2-Benzyl-1-phthalazinone

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and regioselective protocol for the synthesis of 2-Benzylphthalazin-1(2H)-one .

Executive Summary

The phthalazin-1(2H)-one scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for PARP inhibitors (e.g., Olaparib analogs), VEGFR inhibitors, and antihistamines.[1] A recurring synthetic challenge is the ambident nucleophilicity of the phthalazinone core, which can undergo either N-alkylation (desired, thermodynamic) or O-alkylation (undesired, kinetic).

This guide provides two validated protocols to achieve high regioselectivity for the N-benzyl isomer:

-

Method A (Thermodynamic Control): A robust

/DMF system optimized for scale-up. -

Method B (Mitsunobu Coupling): A mild, highly selective alternative for sensitive substrates.

Scientific Foundation: Controlling Regioselectivity

The Tautomeric Challenge

Phthalazin-1(2H)-one exists in equilibrium between the lactam (NH-form) and lactim (OH-form).

-

Lactam (Major): Favors N-alkylation.[2] The nitrogen atom is a softer nucleophile.

-

Lactim (Minor): Favors O-alkylation. The oxygen atom is a harder nucleophile.

According to HSAB (Hard and Soft Acids and Bases) theory , the reaction outcome is dictated by the electrophile and solvent. Benzyl halides are soft electrophiles, and in polar aprotic solvents (like DMF), the softer N-nucleophile is kinetically and thermodynamically favored, provided the temperature is sufficient to overcome the activation energy of the N-attack.

Mechanism & Pathway Visualization

Figure 1: Reaction pathways illustrating the divergence between N- and O-alkylation based on conditions.

Experimental Protocols

Method A: Base-Mediated Alkylation (Scale-Up Preferred)

This method utilizes the "soft" nature of the benzyl bromide electrophile in a polar aprotic solvent to drive N-alkylation.

Reagents:

-

Phthalazin-1(2H)-one (1.0 equiv)[3]

-

Benzyl Bromide (1.2 equiv) — Warning: Lachrymator

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: N,N-Dimethylformamide (DMF) [Concentration: 0.5 M]

Step-by-Step Protocol:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Phthalazin-1(2H)-one (10 mmol, 1.46 g) and anhydrous

(20 mmol, 2.76 g) in dry DMF (20 mL). -

Pre-stir: Stir the suspension at room temperature for 15 minutes . This ensures deprotonation and formation of the anion prior to electrophile introduction.

-

Addition: Add Benzyl Bromide (12 mmol, 1.43 mL) dropwise over 5 minutes.

-

Note: Slow addition prevents local high concentrations that might favor kinetic O-alkylation.

-

-

Reaction: Heat the mixture to 70°C and stir for 3–5 hours.

-

Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1). The starting material (

) should disappear, replaced by the N-benzyl product (

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring. The N-alkylated product is typically hydrophobic and will precipitate as a white/off-white solid.

-

-

Purification:

-

Filter the solid and wash with copious water (to remove DMF and inorganic salts) followed by cold hexane (to remove excess benzyl bromide).

-

Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1) to remove trace O-alkylated impurities.

-

Method B: Mitsunobu Reaction (High Regioselectivity)

Use this method if the substrate contains sensitive functional groups intolerant to heat or base.

Reagents:

-

Phthalazin-1(2H)-one (1.0 equiv)[3]

-

Benzyl Alcohol (1.2 equiv)

-

Triphenylphosphine (

) (1.5 equiv) -

DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

-

Solvent: THF (anhydrous)

Protocol:

-

Dissolve Phthalazinone (1.0 eq), Benzyl Alcohol (1.2 eq), and

(1.5 eq) in anhydrous THF at 0°C under -

Add DIAD (1.5 eq) dropwise over 10 minutes.

-

Allow to warm to room temperature and stir for 12 hours.

-

Concentrate and purify via column chromatography.[4] This method almost exclusively yields the N-isomer due to the specific mechanism of the Mitsunobu reaction favoring the amide nitrogen.

Characterization & Quality Control

Distinguishing the N-isomer from the O-isomer is critical. Use the following markers:

| Feature | N-Alkyl Product (2-Benzyl) | O-Alkyl Product (1-Benzyloxy) |

| IR Spectroscopy | Strong C=O stretch (~1650 | No C=O stretch ; C=N/C-O bands present |

| Melting Point | Typically Higher (more crystalline) | Typically Lower |

Workflow Diagram

Figure 2: Optimized workflow for Method A (Base-Mediated Synthesis).

References

-

Regioselective N-alkylation of phthalazinones: Journal of Heterocyclic Chemistry, "Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives". Available at: [Link]

-

Mitsunobu Reaction on Lactams: MedChemComm, "Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines". Available at: [Link]

-

Tautomerism and Thermodynamics: Beilstein Journal of Organic Chemistry, "Regioselective N-alkylation of the 1H-indazole scaffold". Available at: [Link]

-

Green Chemistry Approaches: ResearchGate, "Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate".[5] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

Solvent selection for 2-Benzyl-1-phthalazinone crystallization

Application Note: A-02B1P-CS

Topic: Systematic Solvent Selection for the Crystallization of 2-Benzyl-1-phthalazinone

Introduction: The Critical Role of Crystallization in API Development

The final physical form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, bioavailability, and manufacturability. For 2-Benzyl-1-phthalazinone, a heterocyclic compound within a class known for its diverse pharmacological activities, achieving a crystalline solid with consistent and desirable properties is paramount.[1][2] Crystallization is the primary purification method in the pharmaceutical industry and the most effective means of controlling particle size, polymorphism, and purity.

The selection of an appropriate solvent system is the cornerstone of a successful crystallization process.[3] The solvent dictates the API's solubility, the level of supersaturation achievable, and ultimately influences nucleation and crystal growth kinetics.[4] A poorly chosen solvent can lead to low yields, the formation of undesirable polymorphs, or difficulties in downstream processing. This application note provides a comprehensive, systematic protocol for selecting and optimizing a solvent system for the crystallization of 2-Benzyl-1-phthalazinone, grounded in fundamental physicochemical principles.

Theoretical Principles of Solvent Selection

A successful crystallization process hinges on the controlled generation of supersaturation, which is the driving force for both nucleation (the birth of new crystals) and crystal growth.[5] Supersaturation is achieved when the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature. The ideal solvent for crystallization is one in which the API exhibits:

-

High solubility at elevated temperatures: This allows for a sufficient amount of the compound to be dissolved, maximizing throughput.

-

Low solubility at ambient or sub-ambient temperatures: This ensures a high recovery yield upon cooling.

-

A wide metastable zone width (MSZW): The MSZW is the region between the solubility curve and the point at which spontaneous nucleation occurs. A wider MSZW allows for better control over the crystallization process, favoring crystal growth over rapid nucleation, which can lead to smaller, less desirable particles.[5]

The choice of solvent directly impacts these parameters and can also influence the resulting crystal habit and polymorphic form.[6] Therefore, a systematic screening approach is essential to identify a solvent that provides the optimal balance of these properties.

Physicochemical Properties of 2-Benzyl-1-phthalazinone

A preliminary understanding of the API's properties is crucial for an informed initial solvent selection.

| Property | Value | Source |

| Molecular Formula | C15H12N2O | [7] |

| Molecular Weight | 236.27 g/mol | [7] |

| Appearance | Off-white to pale yellow crystalline powder | [8] |

| Melting Point | 183-185 °C (for the parent phthalazinone) | [9][10] |

| Polarity | Contains polar functional groups (amide, aromatic nitrogen) and a non-polar benzyl group, suggesting moderate polarity. | N/A |

| Solubility (Qualitative) | Slightly soluble in Chloroform, DMSO, Methanol.[8][9] | [8][9] |

The presence of both hydrogen bond donors/acceptors and aromatic rings suggests that solvents with a range of polarities, including alcohols, ketones, and esters, should be investigated.

Systematic Approach to Solvent Screening

A multi-step, structured approach is recommended to efficiently identify the optimal solvent system. This process moves from a broad initial screen to a more focused optimization.

Crystallization Method Development

Based on the solubility profiles, different crystallization methods can be employed.

Protocol 3: Cooling Crystallization

Objective: To produce crystalline material from a single solvent system by reducing the temperature.

Procedure:

-

Select a solvent with a steep solubility curve (e.g., Ethanol from the illustrative data).

-

Dissolve 2-Benzyl-1-phthalazinone in the chosen solvent at an elevated temperature (e.g., 60°C) to form a nearly saturated solution.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the solution at a controlled rate (e.g., 0.3°C/min) while stirring gently.

-

Once the target temperature (e.g., 5°C) is reached, hold for 2-4 hours to maximize yield.

-

Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Rationale: This is often the simplest and most scalable method. Controlled cooling within the MSZW promotes the growth of larger, more uniform crystals.

Protocol 4: Anti-solvent Crystallization

Objective: To induce crystallization by adding a solvent in which the API is insoluble.

Procedure:

-

Dissolve 2-Benzyl-1-phthalazinone in a "good" solvent (e.g., Acetone) at room temperature to form a concentrated solution.

-

Slowly add an "anti-solvent" in which the API is poorly soluble (e.g., Water or Heptane) to the stirred solution.

-

Monitor for the onset of precipitation. Continue the addition at a rate that maintains a slight turbidity.

-

Once the desired amount of anti-solvent has been added, stir the slurry for 1-2 hours.

-

Isolate the crystals by filtration, wash with a mixture of the solvent/anti-solvent, and dry under vacuum.

Rationale: This method is useful for compounds with a flat solubility curve. The rate of anti-solvent addition is a critical parameter for controlling particle size.

Characterization and Final Selection

The crystalline material obtained from each successful experiment must be thoroughly characterized to make an informed final selection.

-

Optical Microscopy: To assess crystal habit (e.g., needles, plates, prisms) and size distribution.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and purity of the crystalline material and to identify different polymorphic forms, which will exhibit distinct melting endotherms.

-

Powder X-Ray Diffraction (PXRD): To unambiguously identify the crystal form (polymorph). Each crystalline form will have a unique diffraction pattern.

The optimal solvent system is the one that consistently produces the desired polymorphic form with high purity, good yield, and a crystal habit that is amenable to filtration and drying.

Conclusion

A systematic, data-driven approach to solvent selection is indispensable for the robust development of a crystallization process for 2-Benzyl-1-phthalazinone. By moving from broad screening to detailed quantitative analysis and controlled crystallization trials, researchers can efficiently identify a solvent system that ensures the consistent production of the API with the desired critical quality attributes. This methodical process minimizes the trial-and-error approach, saving valuable time and resources in the drug development pipeline. [4]

References

-

ChemBK. (2024). Phthalazinone, 1(2H)-. Retrieved from [Link]

-

ChemBK. (2024). 1(2H)-PHTHALAZINONE. Retrieved from [Link]

-

Beilstein Journals. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Retrieved from [Link]

-

Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]

-

PubChem. (2026). 4-Benzyl-1(2H)-phthalazinone. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

-

PubMed Central. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]

-

YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

-

ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

-

APC. (n.d.). Solvent Selection - (API) Solubility. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Retrieved from [Link]

-

McGill University. (n.d.). Principles of Crystal Nucleation and Growth. Retrieved from [Link]

-

MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

-

Technobis Crystallization Systems. (2021). Solvent selection for process development. Retrieved from [Link]

-

ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Retrieved from [Link]

Sources

- 1. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]

- 2. longdom.org [longdom.org]

- 3. approcess.com [approcess.com]

- 4. crystallizationsystems.com [crystallizationsystems.com]

- 5. mt.com [mt.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. 4-Benzyl-1(2H)-phthalazinone | C15H12N2O | CID 616651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1(2H)-Phthalazinone | 119-39-1 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. chembk.com [chembk.com]

Application Note: A Rapid and Efficient Microwave-Assisted Synthesis of 2-Benzyl-1-phthalazinone

Abstract

This application note presents a detailed protocol for the synthesis of 2-Benzyl-1-phthalazinone, a key scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). Phthalazinone derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer and anticonvulsant properties.[1][2] Traditional synthesis methods often involve long reaction times and harsh conditions. The described microwave-assisted protocol offers a green, rapid, and highly efficient alternative, significantly reducing reaction times from hours to minutes while providing excellent product yields.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a robust and validated methodology, including a step-by-step protocol, mechanistic insights, and practical troubleshooting advice.

Introduction: The Significance of Phthalazinones and the Advent of Microwave Chemistry

The phthalazinone core is a privileged heterocyclic scaffold that forms the basis for numerous biologically active compounds.[6] Derivatives of this structure have demonstrated a wide array of therapeutic applications, including roles as anticancer, anti-inflammatory, antidiabetic, and antihypertensive agents.[2][7] Specifically, N-substituted phthalazinones, such as 2-Benzyl-1-phthalazinone, are crucial intermediates in the development of novel therapeutics, including PARP inhibitors for cancer treatment.[8][9]

Conventional methods for the N-alkylation of phthalazinones typically rely on prolonged heating, which can lead to side product formation, reduced yields, and significant energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, addressing these limitations head-on.[10][11] By employing microwave energy, MAOS facilitates rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[4][12] This technology aligns with the principles of green chemistry by minimizing energy usage and often allowing for a reduction in solvent volume.[13][14]

The Principle of Microwave-Assisted Heating

Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source, microwave heating generates thermal energy directly within the bulk of the reaction mixture. This is achieved through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, such as the solvent and reactants, possess permanent dipole moments. When subjected to the rapidly oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation causes intense molecular friction, which translates into rapid and efficient heating.[15][16]

-

Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these moving ions generate heat.[14][17]

This direct and instantaneous energy transfer allows for precise temperature control and avoids the localized overheating often associated with classical heating, resulting in cleaner reaction profiles and higher yields.[12][15]

Caption: Principle of microwave-assisted heating.

Detailed Experimental Protocol

This protocol details the synthesis of 2-Benzyl-1-phthalazinone from 1(2H)-phthalazinone and benzyl bromide.

Materials and Equipment

| Reagents & Materials | Grade | Supplier |

| 1(2H)-Phthalazinone | ≥98% | Sigma-Aldrich |

| Benzyl bromide | 98% | Acros Organics |

| Potassium carbonate (K₂CO₃), fine | ≥99%, anhydrous | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |

| Magnesium sulfate (MgSO₄) | Anhydrous | VWR Chemicals |

| Deionized Water | - | In-house |

| Equipment | Specification/Model |

| Microwave Synthesizer | e.g., CEM Discover SP, Biotage Initiator+ |

| 10 mL Microwave Reaction Vial | With snap cap and stir bar |

| Analytical Balance | 4-decimal place |

| Magnetic Stirrer/Hotplate | - |

| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ |

| Rotary Evaporator | - |

| NMR Spectrometer | 400 MHz or higher |

| Mass Spectrometer | ESI or GC-MS |

Safety Precautions: Benzyl bromide is a lachrymator and corrosive. Handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DMF is a skin irritant. Avoid contact.

Step-by-Step Synthesis Procedure

-

Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1(2H)-phthalazinone (146 mg, 1.0 mmol, 1.0 equiv.).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (207 mg, 1.5 mmol, 1.5 equiv.) and 4 mL of anhydrous N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: Add benzyl bromide (188 mg, 1.1 mmol, 1.1 equiv., or 0.13 mL) to the suspension.

-

Vessel Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture at 120°C for 10 minutes, with a pre-stirring time of 30 seconds.[18]

-

Reaction Quenching and Work-up: After the reaction is complete and the vial has cooled to a safe temperature (<50°C), carefully uncap it. Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.

-

Extraction: Extract the aqueous phase with dichloromethane (3 x 20 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol to afford 2-Benzyl-1-phthalazinone as a white solid.

-

Analysis: Confirm the structure and purity of the final product using TLC, NMR spectroscopy, and mass spectrometry.

Caption: Experimental workflow for synthesis.

Proposed Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution (Sₙ2) mechanism.

-

Deprotonation: The base, potassium carbonate, deprotonates the nitrogen atom (N-2) of the 1(2H)-phthalazinone tautomer, generating a nucleophilic phthalazinone anion.

-

Nucleophilic Attack: The resulting anion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide.

-

Displacement: This attack displaces the bromide ion as a leaving group, forming the C-N bond and yielding the final product, 2-Benzyl-1-phthalazinone.

The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phthalazinone anion and facilitating the Sₙ2 reaction.

Caption: Sₙ2 mechanism for N-benzylation.

Results: A Comparative Analysis

The microwave-assisted protocol demonstrates a significant improvement over conventional heating methods.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Oil Bath) |

| Solvent | DMF | DMF |

| Temperature | 120°C | 120°C |

| Reaction Time | 10 minutes | 6 - 8 hours |

| Isolated Yield | ~92% | ~75% |

| Purity | High (minimal byproducts) | Moderate (side products observed) |

The data clearly shows that microwave irradiation drastically reduces the reaction time from hours to just 10 minutes.[5] This rapid and efficient heating minimizes the potential for side reactions, leading to a cleaner product profile and a higher isolated yield.[3][8]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive reagents (e.g., wet DMF, old benzyl bromide).2. Insufficient base.3. Microwave power/temp too low. | 1. Use fresh, anhydrous solvents and reagents.2. Ensure K₂CO₃ is finely powdered and anhydrous. Increase stoichiometry to 2.0 equiv. if needed.3. Verify microwave calibration and increase temperature to 130-140°C. |

| Incomplete Reaction | 1. Reaction time too short.2. Poor stirring. | 1. Increase reaction time in 2-minute increments, monitoring by TLC.2. Use an appropriate-sized stir bar and ensure it is spinning effectively during the pre-stirring phase. |

| Formation of Side Products | 1. Temperature too high, causing degradation.2. O-alkylation byproduct. | 1. Reduce the reaction temperature by 10°C.2. While N-alkylation is favored, ensure anhydrous conditions to minimize other pathways. Purification by column chromatography may be needed if recrystallization is insufficient. |

Conclusion

The microwave-assisted synthesis of 2-Benzyl-1-phthalazinone is a highly effective and robust method that offers substantial advantages over traditional synthetic routes. This protocol provides a validated pathway to achieve high yields of the target compound in a fraction of the time, with enhanced purity and under more environmentally friendly conditions.[3][13] The adoption of this MAOS technique can significantly accelerate research and development timelines for projects involving the synthesis of pharmacologically relevant phthalazinone derivatives.[10][11]

References

-

ResearchGate. (2022). Microwave‐Assisted Synthesis of Phthalazinone Derivatives with Biological Activity and In Silico Antiproliferative Studies. Available at: [Link]

-

Taylor & Francis Online. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Available at: [Link]

-

MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]

-

PMC - NIH. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Available at: [Link]

-

Scholars Research Library. (n.d.). Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. Available at: [Link]

-

Taylor & Francis Online. (2024). Full article: Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Available at: [Link]

-

EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. Available at: [Link]

-

ResearchGate. (2015). Microwave-Promoted Solid-Acid-Catalyzed One-Pot Synthesis of Phthalazinones. Available at: [Link]

-

Taylor & Francis Online. (2024). Full article: Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Available at: [Link]

-

PubMed. (n.d.). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. Available at: [Link]

-

NIH. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Available at: [Link]

-

IISTE.org. (n.d.). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Available at: [Link]

-

IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Available at: [Link]

-

EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. Available at: [Link]

-

Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Available at: [Link]

-

Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Available at: [Link]

-

CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Available at: [Link]

-

ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences. Available at: [Link]

-

Asian Journal of Pharmaceutical Research and Development. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Available at: [Link]

-

JOCPR. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Available at: [Link]

-

BS Publications. (n.d.). PART - 1 INTRODUCTION. Available at: [Link]

Sources

- 1. iiste.org [iiste.org]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. wisdomlib.org [wisdomlib.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epcp.ac.in [epcp.ac.in]

- 12. ajchem-a.com [ajchem-a.com]

- 13. ijnrd.org [ijnrd.org]

- 14. ajprd.com [ajprd.com]

- 15. mdpi.com [mdpi.com]

- 16. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 17. bspublications.net [bspublications.net]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing 2-Benzyl-1-phthalazinone as a PARP Inhibitor Scaffold

Foreword: The Strategic Imperative of PARP Inhibition and the Rise of the Phthalazinone Scaffold

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central figures in the cellular drama of DNA repair. They act as first responders to single-strand DNA breaks (SSBs), orchestrating a repair process known as base excision repair (BER). In the context of oncology, this function presents a profound therapeutic opportunity. Many cancers harbor defects in other DNA repair pathways, most notably the homologous recombination (HR) pathway, often due to mutations in genes like BRCA1 and BRCA2. These cancer cells become critically dependent on PARP-mediated repair for their survival.

The inhibition of PARP in such HR-deficient cells creates a scenario of "synthetic lethality".[1] When PARP is inhibited, unrepaired SSBs accumulate. During DNA replication, these SSBs are converted into highly toxic double-strand breaks (DSBs).[1] While healthy cells can efficiently repair DSBs using their intact HR machinery, BRCA-mutated cancer cells cannot, leading to genomic collapse and apoptotic cell death.[1] This elegant therapeutic strategy spares normal tissues while selectively targeting cancer cells.

The 2-benzyl-1-phthalazinone core has emerged as a privileged scaffold in the design of potent PARP inhibitors. This structural motif is exemplified by Olaparib, the first-in-class FDA-approved PARP inhibitor, which has revolutionized the treatment of BRCA-mutated ovarian, breast, prostate, and pancreatic cancers. The phthalazinone core effectively mimics the nicotinamide moiety of PARP's natural substrate, NAD+, competitively binding to the enzyme's catalytic domain and shutting down its activity. The benzyl group provides a critical vector for synthetic modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, in vitro evaluation, and cellular characterization of novel PARP inhibitors based on the 2-benzyl-1-phthalazinone scaffold. The protocols are designed to be robust and self-validating, providing the user with the tools to confidently advance their own discovery programs.

Section 1: The Principle of Synthetic Lethality

The therapeutic efficacy of PARP inhibitors in BRCA-mutated cancers is a textbook example of synthetic lethality. This concept describes a genetic interaction where a defect in either of two genes individually has no effect on cell viability, but the simultaneous loss of both genes is lethal.

Figure 1: The concept of synthetic lethality with PARP inhibitors in BRCA-mutant cells.

Section 2: Synthesis of a Representative 2-Benzyl-1-phthalazinone PARP Inhibitor

This section details the synthesis of 4-benzyl-2H-phthalazin-1-one, the core scaffold, from which numerous potent PARP inhibitors can be derived. The procedure is a classic condensation reaction that is robust and high-yielding.

Protocol 2.1: Synthesis of 4-benzyl-2H-phthalazin-1-one (Scaffold Core)

This protocol describes the reaction of 2-(phenylacetyl)benzoic acid with hydrazine hydrate.

Causality: The reaction proceeds via nucleophilic attack of the hydrazine on the keto-carbonyl group of the 2-acylbenzoic acid, followed by an intramolecular cyclization with the carboxylic acid moiety to form the stable six-membered heterocyclic phthalazinone ring.

Materials:

-

2-(phenylacetyl)benzoic acid

-

Hydrazine hydrate (~64% solution)

-

Ethanol, absolute

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and recrystallization

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of 2-(phenylacetyl)benzoic acid (1 equivalent) in 50 mL of absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add 2.0 mL of hydrazine hydrate (~2 equivalents). A precipitate may form upon addition.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase). The product spot should be significantly less polar than the starting carboxylic acid.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10-15 mL using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into 100 mL of cold water with stirring. A white or off-white solid will precipitate.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with two 20 mL portions of cold water.

-

Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol to yield 4-benzyl-2H-phthalazin-1-one as a white crystalline solid.[2]

Self-Validation:

-

Expected Yield: 85-95%

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the carboxylic acid proton signal in the ¹H NMR spectrum is a key indicator of successful cyclization.

Section 3: In Vitro Evaluation of PARP1 Inhibition

Once a novel 2-benzyl-1-phthalazinone derivative is synthesized, its ability to inhibit PARP1 enzyme activity must be quantified. A colorimetric assay is a common, reliable, and non-radioactive method for this purpose.

Protocol 3.1: Colorimetric PARP1 Activity Assay

This protocol is based on the principles of commercially available kits (e.g., Trevigen, BPS Bioscience) that measure the incorporation of biotinylated ADP-ribose onto histone proteins.[3][4][5]

Causality: Active PARP1 utilizes NAD+ to form poly(ADP-ribose) (PAR) chains on acceptor proteins, such as histones, which are coated on a microplate. In this assay, a biotin-labeled NAD+ is used. The amount of incorporated biotin is proportional to PARP1 activity and can be detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric HRP substrate. An effective inhibitor will reduce the amount of incorporated biotin, resulting in a weaker colorimetric signal.

Figure 2: General workflow for a colorimetric PARP1 enzymatic assay.

Materials:

-

Histone-coated 96-well strip plate

-

Recombinant human PARP1 enzyme

-

Activated DNA (to stimulate PARP1 activity)

-

10X PARP Buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

Biotinylated NAD+

-

Test inhibitor (2-benzyl-1-phthalazinone derivative) and known inhibitor (e.g., Olaparib)

-

Streptavidin-HRP conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 0.5 M H₂SO₄)

-

Wash Buffer (e.g., PBS with 0.1% Triton X-100)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Reagent Preparation: Prepare 1X PARP Buffer and dilute the PARP1 enzyme, activated DNA, and biotinylated NAD+ to their working concentrations as recommended by the supplier. Prepare a serial dilution of your test compound and the reference inhibitor (e.g., Olaparib) in 1X PARP Buffer. A typical starting concentration range for a potent inhibitor would be 1 µM down to low nM.

-

Reaction Setup:

-

To each well, add 25 µL of the PARP reaction cocktail (containing 1X PARP buffer, activated DNA).

-

Add 5 µL of your diluted test inhibitor, reference inhibitor, or vehicle control (e.g., DMSO diluted in buffer).

-

Add 10 µL of diluted PARP1 enzyme to all wells except the "No Enzyme" control.

-

-

Initiate Reaction: Add 10 µL of the biotinylated NAD+ working solution to all wells to start the reaction. The final volume should be 50 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Wash: Aspirate the contents of the wells and wash 3-4 times with 200 µL of Wash Buffer per well.

-

Detection:

-

Add 50 µL of diluted Streptavidin-HRP to each well.

-

Incubate at room temperature for 60 minutes.

-

Wash the plate 3-4 times with 200 µL of Wash Buffer per well.

-

-

Signal Development:

-

Add 50 µL of TMB substrate to each well.

-

Incubate in the dark at room temperature for 15-30 minutes. Monitor for the development of a blue color.

-

Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

-

Data Acquisition: Read the absorbance at 450 nm on a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis and Self-Validation:

-

Controls: The "No Enzyme" control should have a very low background signal. The "Vehicle Control" (maximum activity) should have a high signal. The reference inhibitor (Olaparib) should show dose-dependent inhibition.

-

Calculation: Calculate the percentage of inhibition for each concentration of your test compound using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_background) / (Abs_vehicle - Abs_background))

-

IC₅₀ Determination: Plot the % Inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce PARP1 activity by 50%.

| Compound | PARP1 IC₅₀ (nM) | Reference |

| Olaparib | ~1-5 | [3] |

| Representative 2-Benzyl-1-phthalazinone | To be determined | N/A |

| Inactive Analogue | >10,000 | N/A |

Section 4: Cellular Assays for PARP Inhibition

Demonstrating enzyme inhibition in a test tube is the first step. The critical next step is to confirm that the compound can enter cells and inhibit PARP activity in a physiological context.

Protocol 4.1: Cellular PARP Activity Assay by Western Blot

This assay directly measures the product of PARP activity, the PAR polymer, in cells.

Causality: DNA damaging agents, such as methyl methanesulfonate (MMS) or hydrogen peroxide (H₂O₂), cause SSBs, which robustly activate cellular PARP1. This leads to a massive synthesis of PAR chains on nuclear proteins, creating a high molecular weight smear on a Western blot when probed with an anti-PAR antibody. Pre-treatment with an effective PARP inhibitor will prevent this PAR synthesis, resulting in a significant reduction or complete absence of the PAR smear.

Materials:

-

Capan-1 (pancreatic cancer, BRCA2-deficient) or other suitable cell line

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Test inhibitor and reference inhibitor (Olaparib)

-

DNA damaging agent (e.g., Methyl methanesulfonate - MMS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Primary antibodies: Anti-PAR (e.g., Trevigen, #4335-MC-100)[6], anti-Actin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture: Plate Capan-1 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Inhibitor Pre-treatment: Treat the cells with various concentrations of your test inhibitor or Olaparib for 1-2 hours. Include a vehicle-only control.

-

DNA Damage Induction: Add MMS (e.g., final concentration of 1 mM) to the media for 15-30 minutes to induce DNA damage and activate PARP. Include a non-damaged control well.

-

Cell Lysis: Immediately after MMS treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PAR antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

-

Wash thoroughly and detect the signal using an ECL substrate and an imaging system.

-

Strip and re-probe the membrane for a loading control (e.g., β-Actin).

-

Self-Validation and Interpretation:

-

The "No Damage" lane should show little to no PAR signal.

-

The "Vehicle + MMS" lane should show a strong, high molecular weight smear, indicating robust PARP activation.

-

Lanes pre-treated with an effective inhibitor (test compound or Olaparib) followed by MMS should show a dose-dependent reduction in the PAR smear. A potent compound will abrogate the signal at low nanomolar concentrations.

Protocol 4.2: Cell Viability Assay in a BRCA-Deficient Cell Line

This assay measures the functional consequence of PARP inhibition in a synthetically lethal context.

Causality: As described in the principle of synthetic lethality, inhibiting PARP in BRCA2-deficient Capan-1 cells should lead to a significant decrease in cell viability and proliferation over time. This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[7]

Materials:

-

Capan-1 cells and complete culture medium

-

Opaque-walled 96-well plates suitable for luminescence assays

-

Test inhibitor and reference inhibitor (Olaparib)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed Capan-1 cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 90 µL of medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of your test compound and Olaparib. Add 10 µL of the 10X final concentration to the appropriate wells. Include vehicle-only control wells.

-

Incubation: Incubate the plate for 5-7 days. This extended incubation is crucial to allow for the accumulation of lethal DSBs over several cell cycles.

-

Assay Execution:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Self-Validation:

-

Controls: The vehicle-treated wells represent 100% cell viability. Wells with no cells represent the background signal.

-

Calculation: Calculate the percentage of viability for each concentration: % Viability = 100 * (Luminescence_inhibitor - Luminescence_background) / (Luminescence_vehicle - Luminescence_background)

-

GI₅₀ Determination: Plot the % Viability versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the GI₅₀ (or IC₅₀) value, which is the concentration of inhibitor required to reduce cell growth/viability by 50%. A potent 2-benzyl-1-phthalazinone derivative is expected to have a GI₅₀ in the low nanomolar range in Capan-1 cells.

References

-

Abd El-Wahab, A. H. F., Mohamed, H. M., El-Agrody, A. M., El-Nassag, M. A., & Bedair, A. H. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals, 4(8), 1158-1170. [Link]

-

Ashraf H.F. Abd El-Wahab, Hany M. Mohamed, Ahmed M. El-Agrody, Mohammed A. El-Nassag, Ahmed H. Bedair. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals. [Link]

-

BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

-

Catez, F. (2015). How can I detect PolyADP ribosylation (PAR) by western blot? ResearchGate. [Link]

- European Patent Office. (2007). 4-BENZYL-1(2H)-PHTHALAZINONES AS H1 RECEPTOR ANTAGONISTS.

-

Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. [Link]

- Helleday, T., Petermann, E., Lundin, C., Hodgson, B., & Sharma, R. A. (2008). DNA repair pathways as targets for cancer therapy.

-

BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

-

Tanatani, A., et al. (2015). Design and synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives as novel androgen receptor antagonists. European Journal of Medicinal Chemistry, 103, 413-424. [Link]

-

Trevigen. (n.d.). HT Universal Colorimetric PARP Assay Kit. Retrieved from [Link]

-

Trevigen. (n.d.). Anti-PAR Monoclonal Antibody. Product Page. [Link]

-

R&D Systems. (n.d.). PARP Universal Colorimetric Assay Kit (4677-096-K). Bio-Techne. [Link]

-

Trevigen. (2008). HT Universal Colorimetric PARP Assay Kit Manual. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

Sources

- 1. US4096143A - Process for producing phthalazinone and derivatives of the same - Google Patents [patents.google.com]

- 2. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bio-techne.com [bio-techne.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Catalytic Strategies for N-Benzylation of Phthalazin-1(2H)-one

Executive Summary

The N-benzylation of phthalazin-1(2H)-one is a pivotal transformation in medicinal chemistry, serving as a cornerstone in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib .

This guide addresses the critical challenge of regioselectivity . Phthalazinones are ambident nucleophiles capable of reacting at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom. While thermodynamic control favors N-alkylation, kinetic factors and suboptimal conditions often lead to O-alkylated impurities that are difficult to purge.

This application note details two catalytic protocols:

-

Solid-Liquid Phase Transfer Catalysis (PTC): The industry-standard method for high yield and selectivity.

-

Green Solvent Optimization: A sustainable adaptation using 2-MeTHF.

Mechanistic Insight & Selectivity Control

The Ambident Nucleophile Challenge

Phthalazin-1(2H)-one exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). Upon deprotonation, the resulting anion resonates between the nitrogen and oxygen atoms.

-

N-Alkylation (Target): Favored by soft electrophiles and thermodynamic control. The resulting amide bond is more stable (

more stable than the imidate ester). -

O-Alkylation (Impurity): Favored by hard electrophiles, high polarity solvents without phase transfer, and kinetic control.

The Role of Phase Transfer Catalysis (PTC)

Using a quaternary ammonium salt (e.g., TBAI) creates a "lipophilic ion pair" with the phthalazinone anion. This ion pair shuttles into the organic phase where the water concentration is low.

-

Desolvation Effect: In the organic phase, the anion is less solvated (specifically the oxygen atom is less hydrogen-bonded), making the nitrogen atom more nucleophilic due to its higher polarizability (Soft-Soft interaction with the benzyl halide).

-

Selectivity: PTC conditions overwhelmingly favor N-alkylation (>95:5 ratio).

Pathway Visualization

Figure 1: Mechanistic pathway highlighting the role of the quaternary ammonium catalyst (Q+) in shuttling the anion and enhancing N-selectivity.

Experimental Protocols

Protocol A: Solid-Liquid Phase Transfer Catalysis (Standard)

Best for: High yield, ease of workup, and minimizing O-alkylation.

Reagents:

-

Phthalazin-1(2H)-one (1.0 equiv)

-

Benzyl Bromide (1.1 equiv)

-

Potassium Carbonate (

), anhydrous, powdered (2.0 equiv) -

Catalyst: Tetrabutylammonium Iodide (TBAI) (5-10 mol%)

-

Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade)

Step-by-Step Methodology:

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add Phthalazinone (10 mmol, 1.46 g),

(20 mmol, 2.76 g), and TBAI (0.5 mmol, 185 mg). -

Solvation: Add MeCN (30 mL). Stir at room temperature for 10 minutes to ensure catalyst distribution.

-

Addition: Add Benzyl Bromide (11 mmol, 1.31 mL) dropwise over 5 minutes.

-

Note: Benzyl bromide is a lachrymator; handle in a fume hood.

-

-

Reaction: Heat the mixture to reflux (80-82°C) . Monitor by TLC (System: Hexane/EtOAc 1:1).

-

Typical Time: 2–4 hours.

-

Endpoint: Disappearance of the polar starting material spot (

). Product appears at

-

-

Workup:

-

Cool to room temperature.[1]

-

Filter off the solid inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure.

-

-

Purification: The residue is often pure enough. If necessary, recrystallize from Ethanol or Isopropanol to remove trace TBAI and O-alkylated byproducts.

Protocol B: Green Catalytic Route (2-MeTHF)

Best for: Sustainability, process safety, and easier aqueous separation.

Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources (corn cobs/bagasse) and separates cleanly from water, unlike MeCN.

Modifications to Protocol A:

-

Solvent: Substitute MeCN with 2-MeTHF .

-

Base: Use Cesium Carbonate (

) (1.5 equiv) if reaction rate is slow (Cesium effect enhances solubility in lower polarity solvents). -

Temperature: Reflux at 80°C .

-

Workup: Add water directly to the reaction mixture. Separate the organic layer (2-MeTHF). Wash with brine. Dry over

and concentrate.

Data Analysis & Troubleshooting

Comparative Performance Table

| Parameter | Method A (MeCN/TBAI) | Method B (2-MeTHF/TBAI) | Base-Only (No Catalyst) |

| Yield | 92 - 96% | 88 - 93% | 60 - 75% |

| Reaction Time | 2 - 3 Hours | 4 - 6 Hours | 12 - 24 Hours |

| N:O Selectivity | > 98:2 | > 95:5 | ~ 85:15 |

| Green Score | Moderate | High | Low (High solvent waste) |

Critical Process Parameters (CPPs)

-

Moisture Control: The reaction must be kept dry. Water solvates the anion, shielding it from the catalyst and promoting O-alkylation or hydrolysis of the benzyl halide.

-